molecular formula C9H10N2O4 B168430 Ethyl 2-(5-nitropyridin-2-YL)acetate CAS No. 174890-57-4

Ethyl 2-(5-nitropyridin-2-YL)acetate

Cat. No. B168430
M. Wt: 210.19 g/mol
InChI Key: PPNKDSUNRAYOAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(5-nitropyridin-2-YL)acetate is C9H10N2O4. The InChI code is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(5-nitropyridin-2-YL)acetate has a molecular weight of 210.19 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Anticancer Properties : Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a derivative of Ethyl 2-(5-nitropyridin-2-YL)acetate, has shown potential as an anticancer agent. Studies have revealed its effects on the proliferation and mitotic index of cultured L1210 cells and its impact on the survival of mice bearing P388 leukemia (Temple et al., 1983).

  • Antimitotic Agents : Research has indicated the potential of certain derivatives of Ethyl 2-(5-nitropyridin-2-YL)acetate as antimitotic agents. These compounds have shown varying degrees of biological activity, which is influenced by specific structural modifications (Temple et al., 1992).

  • Herbicidal Activity : Novel compounds synthesized using Ethyl 2-(5-nitropyridin-2-yloxy)-phenylamino)propanoate have demonstrated significant herbicidal activity on barnyard grass and rape, showing potential as commercial herbicides (Xu et al., 2017).

  • Effects on Memory : In a study involving mice, a compound synthesized using 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate (a related derivative) showed a significant decrease in mistake frequency in memory tests, suggesting potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2010).

  • Energetic Materials : Ethyl 2-(5-nitropyridin-2-YL)acetate has been used in the synthesis of energetic materials, such as nitroiminotetrazolate salts, characterized for their detonation properties and insensitivity to impact, indicating potential applications in explosives or propellants (Joo et al., 2012).

  • Molecular Synthesis : The compound has been used in the multicomponent synthesis of unsymmetrical derivatives of 4-Methyl-Substituted 5-Nitropyridines, showcasing its versatility in organic synthesis and potential in creating novel molecular structures (Turgunalieva et al., 2023).

Safety And Hazards

Ethyl 2-(5-nitropyridin-2-YL)acetate is associated with certain safety hazards. It has a GHS07 pictogram and a warning signal word . Precautionary statements and an MSDS are available .

properties

IUPAC Name

ethyl 2-(5-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNKDSUNRAYOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595443
Record name Ethyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-nitropyridin-2-YL)acetate

CAS RN

174890-57-4
Record name Ethyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of tert-butyl ethyl (5-nitropyridin-2-yl)malonate (6.93 g, 22.3 mmol, step 1 of Example 1) in dichloromethane (75 mL) was added trifluoroacetic acid (7.64 g, 67.0 mmol) at room temperature, and the mixture was stirred at room temperature for 20 h. The mixture was washed with saturated aqueous sodium hydrogencarbonate solution, dried over magnesium sulfate and concentrated under reduced pressure. The resulting residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (5:1 to 4:1) to give 3.27 g (70%) of the title compound as an orange oil.
Name
tert-butyl ethyl (5-nitropyridin-2-yl)malonate
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

To tert-butyl ethyl(5-nitropyridin-2-yl)malonate (10 g) obtained in Step A of Example 153 was added a solution of 4 M hydrogen chloride in ethyl acetate (40 mL), and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, and diethyl ether (150 mL) and saturated aqueous sodium hydrogen carbonate solution were added thereto. To the reaction mixture was added sodium hydrogen carbonate until bubble generation stopped, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (5.6 g).
Name
tert-butyl ethyl(5-nitropyridin-2-yl)malonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of NaH (60% dispersion, 0.900 g, 22.5 mmol) in 40 mL of THF was added malonic acid tert-butyl ester ethyl ester (4.00 mL, 21.1 mmol) and the mixture stirred for 15 min at RT. To this mixture was then added 2-chloro-5-nitro-pyridine (2.56 g, 16.0 mmol) and the reaction stirred for 10 h at RT. The mixture was diluted with 100 mL of EtOAc and washed with NH4Cl (2×100 mL) and brine (100 mL) and dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in DCM (20 mL), TFA (10 mL) was added and the mixture stirred for 2 h at RT. The mixture was concentrated, the residue dissolved in 100 mL of EtOAc and washed with NaHCO3 (2×100 mL) and brine (100 mL) and again dried over Na2SO4 and concentrated in vacuo. The title compound was purified by flash chromatography eluting with 30% EtOAc/hexanes to give 2.35 g (70%) of a light yellow solid. 1H-NMR (CDCl3, 400 MHz): δ 9.38 (d, J=2.6 Hz, 1H), 8.46 (dd, J=8.6, 2.6 Hz, 1H), 7.55 (d, J=8.6 Hz, 1H), 4.22 (q, J=7.1 Hz, 2H), 3.99 (s, 2H), 1.28 (t, J=7.1 Hz, 3H).
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods IV

Procedure details

A mixture of tert-butyl ethyl (5-nitropyridin-2-yl)propanedioate (4.10 g, 13.2 mmol) in a mixed solution of TFA/DCM (4 mL/20 mL) was stirred for 5 hours at room temperature. The mixture was concentrated under reduce pressure. The residue was dissolved with DCM, washed with sat. NaHCO3, dried over anhydrous Na2SO4 and concentrated to give title compound. 1H-NMR (400 MHz, CDCl3) δ 9.41 (s, 1H), 8.58 (d, J=8.4 Hz, 1H), 7.64 (d, J=8.4 Hz, 1H), 4.16 (q, J=7.2 Hz, 2H), 4.02 (s, 2H), 1.22 (t, J=7.2 Hz, 3H).
Name
tert-butyl ethyl (5-nitropyridin-2-yl)propanedioate
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
4 mL
Type
reactant
Reaction Step One

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